molecular formula C7H13ClN2O B2698028 3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride CAS No. 2287262-09-1

3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride

Cat. No.: B2698028
CAS No.: 2287262-09-1
M. Wt: 176.64
InChI Key: NGONSPPMJSYOFF-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[3.3.1]nonan-2-one hydrochloride is a bicyclic amine derivative with a rigid scaffold, combining a ketone group at position 2 and a hydrochloride salt for enhanced solubility. It has been synthesized via Pictet-Spengler cyclization of Ugi 4-component reactions (Ugi 4-CR), enabling efficient tricyclic scaffold formation . Its primary applications include antiviral and renin inhibition studies, as detailed below.

Properties

IUPAC Name

3,9-diazabicyclo[3.3.1]nonan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7-6-3-1-2-5(9-6)4-8-7;/h5-6,9H,1-4H2,(H,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGONSPPMJSYOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)C(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride typically involves a [3+2] cycloaddition reaction. This method includes the reaction of azomethine ylides with alkenes, followed by reduction and lactamization . The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde, and N-benzylmaleimide as starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the [3+2] cycloaddition process to increase yield and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions

3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Overview

3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride is a bicyclic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential biological activities. This compound is primarily recognized for its applications in organic synthesis , medicinal chemistry , and biological research .

Key Reactions

  • Oxidation : Introduces oxygen-containing functional groups.
  • Reduction : Converts nitro groups to amines.
  • Substitution : Replaces one functional group with another.

Chemistry

  • Building Block : The compound serves as a versatile building block for synthesizing heterocyclic compounds, enabling the creation of more complex molecular architectures.

Biology

  • Dual Orexin Receptor Antagonist : Investigated for its role in treating sleep disorders and anxiety by modulating orexinergic pathways.
  • Delta Opioid Agonist : Explored for its potential analgesic properties, providing insights into pain management therapies.

Medicine

  • Serotonin Reuptake Inhibitor : As a serotonin reuptake inhibitor, it enhances serotonin availability in the synaptic cleft, showing promise in treating mood disorders.
  • Dopamine Transporter Inhibitor : Its interaction with dopamine transporters suggests potential applications in neuropharmacology.

Industry

  • Antibacterial Agents : Utilized in the development of compounds targeting bacterial infections.
  • Antitumor Antibiotics : Explored for its potential as an antitumor agent, contributing to cancer treatment strategies.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • A study demonstrated its effectiveness as a dual orexin receptor antagonist, suggesting its utility in managing sleep-related disorders .
  • Another investigation focused on its role as a serotonin reuptake inhibitor, revealing promising results in enhancing mood stabilization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiviral Activity vs. Maraviroc Analogues

3,9-Diazabicyclo[3.3.1]nonan-2-one derivatives were synthesized as analogues of maraviroc (an HIV-1 entry inhibitor). Key findings include:

  • However, viral neutralization assays showed moderate HIV-1 inhibitory activity compared to the parent compound, suggesting that further optimization of substituents is required .
  • Structural Advantage : The 3,9-diazabicyclo framework allows precise spatial arrangement of functional groups, critical for targeting viral entry mechanisms .
Table 1: Antiviral Activity of Diazabicyclo Derivatives
Compound Target Activity (IC₅₀/EC₅₀) Reference
Maraviroc HIV-1 CCR5 0.1–2.0 nM
3,9-Diazabicyclo derivative HIV-1 CCR5 >10 μM
3,8-Diazabicyclo[3.2.1]octane HIV-1 CCR5 5–20 μM

Toxicity and Local Anesthetic Effects vs. 3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives

Derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one exhibit low toxicity and anesthetic properties, contrasting with the antiviral focus of the 3,9-diazabicyclo analogue:

  • Toxicity Profile: LA-3 (a β-cyclodextrin complex of 3-cyclopropylmethyl-7-(3-isopropoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one) showed the highest safety (LD₅₀ = 825 mg/kg in mice), attributed to β-cyclodextrin-mediated solubility and sustained release . Substituent Position: Toxicity increases with substitutions at position 9 (e.g., ethoxypropyl vs. isopropoxypropyl) .
  • Anesthetic Efficacy : These derivatives act via sodium channel modulation, with potency dependent on N-alkoxyalkyl substituents .
Table 2: Toxicity of 3,7-Diazabicyclo Derivatives
Compound (β-CD Complex) Substituents (Position 7) LD₅₀ (mg/kg) Reference
LA-1 Ethoxypropyl 635
LA-2 Isopropoxypropyl 825
LA-3 Cyclopropanmethyl 825

Anticancer Activity vs. 3,6-Diazabicyclo[3.3.1]heptane

3,6-Diazabicyclo[3.3.1]heptane demonstrates potent anticancer effects, differing mechanistically from the 3,9-diazabicyclo compound:

  • Prostate Cancer (LNCaP/PC3 Cells) :
    • Induces apoptosis via ROS overproduction (43.31% apoptosis at 30 μM) and G1-phase cell cycle arrest .
    • Synergizes with glutathione depletion, enhancing cytotoxicity .
    • In vivo studies show dose-dependent tumor suppression (5 mg/kg increased survival to 100% in mice) .
  • Structural Limitation: The smaller heptane ring may limit binding diversity compared to the nonane framework.
Table 3: Anticancer Activity of 3,6-Diazabicyclo[3.3.1]heptane
Assay Concentration Effect Reference
LNCaP Cell Viability 30 μM Reduced to 32%
ROS Production (LNCaP) 30 μM 43.31% apoptosis
Tumor Growth (Mouse Model) 5 mg/kg 100% survival vs. 30% in controls

Renin Inhibition vs. 3,9-Diazabicyclo[3.3.1]nonene Derivatives

Optimized 3,9-diazabicyclonene derivatives exhibit potent renin inhibition:

  • Compound (+)-26g : IC₅₀ = 0.20 nM (buffer) and 19 nM (plasma), with excellent oral bioavailability in rats (effective at 10 mg/kg) .
  • Structural Insights : Substituents at positions 6 and 7 are critical for binding affinity, while position 3 modifications adjust ADME properties .

Structural and Functional Insights

  • Ring Size and Rigidity: Larger bicyclic systems (e.g., nonane vs. heptane) enhance conformational control, critical for receptor binding .
  • Substituent Effects :
    • Electron-donating groups (e.g., alkoxyalkyl) reduce toxicity .
    • Aromatic or heterocyclic substituents enhance antiviral/anticancer targeting .
  • Salt Forms : Hydrochloride salts improve solubility but may alter pharmacokinetics .

Biological Activity

Overview

3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride is a bicyclic compound that has attracted significant attention due to its unique structural properties and potential biological activities. This compound is primarily studied for its roles in medicinal chemistry, particularly as a dual orexin receptor antagonist and a serotonin reuptake inhibitor.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification into derivatives with enhanced biological activities.

Property Details
IUPAC Name This compound
CAS Number 2287262-09-1
Molecular Formula C7H12ClN2O
Molecular Weight 174.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems:

  • Serotonin Reuptake Inhibition : The compound inhibits the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft, which may enhance mood and alleviate depressive symptoms.
  • Orexin Receptor Antagonism : It acts as an antagonist at orexin receptors, which are implicated in regulating sleep-wake cycles and appetite control.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant-like Effects : Due to its action on serotonin pathways, it has been explored for potential antidepressant properties.
  • Anxiolytic Effects : The orexin receptor antagonism suggests potential applications in treating anxiety disorders.
  • Antitumor Activity : Some studies have indicated that derivatives of this compound may possess antitumor properties against specific cancer cell lines.

Study 1: Antidepressant Activity

A study conducted by researchers investigated the effects of this compound on animal models of depression. The results showed a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant agent.

Study 2: Orexin Receptor Antagonism

In a separate study focusing on sleep disorders, this compound was tested for its ability to modulate sleep patterns in rodent models. The findings indicated that administration led to increased sleep duration and decreased wakefulness, supporting its potential use in treating insomnia.

Study 3: Antitumor Activity

Research published in a peer-reviewed journal demonstrated that certain derivatives of this compound showed cytotoxic effects against PC-3 prostate cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound Biological Activity
3,7-Diazabicyclo[4.3.0]nonane Nootropic and analgesic properties
3,9-Diazabicyclo[4.2.1]nonane Dual orexin receptor antagonist and delta opioid agonist

Q & A

Q. What is the pharmacological significance of the diazabicycloalkane scaffold in drug discovery?

  • Methodological Answer : The scaffold mimics natural product cores (e.g., Saframycin, Renieramycin) and serves as a μ-opioid receptor pharmacophore . Computational modeling shows the trimethylene loop fits into lipophilic receptor pockets, enabling structure-activity relationship (SAR) studies for receptor selectivity .

Advanced Research Questions

Q. How do substituents at the C-7 or N-9 positions modulate μ-opioid receptor affinity and selectivity?

  • Methodological Answer :
  • Bioisosteric replacement (e.g., sulfur at C-7) enhances lipophilicity, altering receptor pocket interactions. For instance, 3-thia-7,9-diazabicyclo derivatives maintain μ-receptor affinity while reducing δ/κ selectivity (Table 1: μ Ki = 12 nM vs. δ Ki = 320 nM) .
  • Propionyl groups at N-7 stabilize ligand-receptor binding via hydrophobic interactions, validated by molecular docking .

Q. What computational strategies predict receptor-ligand interactions for diazabicyclo derivatives?

  • Methodological Answer :
  • Molecular docking (e.g., Discovery Studio) models ligand placement in μ-receptor pockets, prioritizing lipophilic and hydrogen-bonding interactions .
  • Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding, π-π stacking) in crystal structures to guide scaffold optimization .

Q. How can in vitro cytotoxicity assays evaluate the therapeutic potential of diazabicyclo derivatives?

  • Methodological Answer :
  • MTT assays measure cell viability (e.g., LNCaP prostate cancer cells) at varying concentrations (e.g., 20–30 μM, 48-hour exposure) .
  • Flow cytometry with annexin V/PI staining quantifies apoptosis (e.g., 43.31% apoptosis at 30 μM) and cell cycle arrest (sub-G1 phase increase from 48.66% to 69.87%) .
  • ROS detection (DCFH-DA staining) links oxidative stress to cytotoxicity, with glutathione pre-treatment confirming ROS-mediated pathways .

Q. What strategies validate in vivo efficacy of diazabicyclo derivatives in disease models?

  • Methodological Answer :
  • Xenograft mouse models (e.g., LNCaP tumor implantation) assess dose-dependent tumor suppression (e.g., 5 mg/kg reduces tumor size by 60%) and survival rates (100% survival vs. 30% in controls) .
  • Western blotting evaluates biomarkers (e.g., cyclin D1 upregulation, p21 activation) to confirm mechanistic pathways .

Key Research Recommendations

  • Prioritize solid-phase synthesis for high-throughput scaffold diversification .
  • Combine molecular docking and Hirshfeld analysis to optimize receptor selectivity .
  • Validate ROS-mediated cytotoxicity pathways using glutathione rescue assays .

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